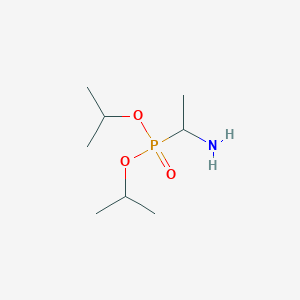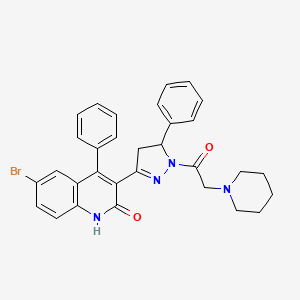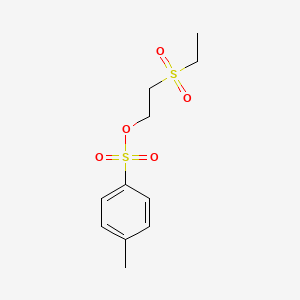
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and 2-hydroxy-1-naphthaldehyde . The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Synthetic Route:
- Dissolve 4-aminoantipyrine in ethanol.
- Add 2-hydroxy-1-naphthaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Analyse Des Réactions Chimiques
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine is compared with other Schiff base derivatives of 4-aminoantipyrine, such as:
4-((4-Nitrobenzylidene)amino)antipyrine (4-NBAAP): Known for its corrosion inhibition properties.
4-((4-Dimethylamino)benzylidene)amino)antipyrine: Exhibits significant inhibition capacity for mild steel in acidic environments.
Other Schiff bases derived from 4-aminoantipyrine: Investigated for their antioxidant, enzyme inhibition, and cytotoxic activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and potential as a multifunctional compound in scientific research.
Propriétés
Numéro CAS |
58732-04-0 |
|---|---|
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N3O2/c1-15-21(22(27)25(24(15)2)17-9-4-3-5-10-17)23-14-19-18-11-7-6-8-16(18)12-13-20(19)26/h3-14,26H,1-2H3 |
Clé InChI |
SFKAWDFUODXKKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)
![Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11707078.png)
![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)

![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)

![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)

![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
